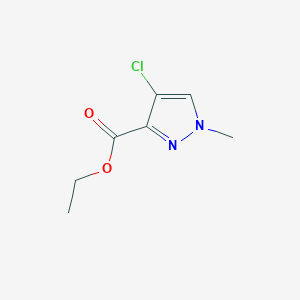

ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Description

Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (CAS: 942853-19-2) is a pyrazole derivative with the molecular formula C₇H₉ClN₂O₂. It features a pyrazole ring substituted with a chlorine atom at position 4, a methyl group at position 1, and an ethoxycarbonyl group at position 2. This compound is primarily utilized as a versatile building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive sites for further functionalization . It is commercially available with a purity of ≥95% and is offered in quantities ranging from 100 mg to 5 g .

Properties

IUPAC Name |

ethyl 4-chloro-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRKCNVVALKELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chlorination and esterification steps .

Industrial Production Methods

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Hydrolysis: Acidic or basic conditions.

Major Products

Substitution: Various substituted pyrazole derivatives.

Oxidation: Oxidized pyrazole compounds.

Reduction: Reduced pyrazole derivatives.

Hydrolysis: 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its bioactive properties.

Industry: Utilized in the development of agrochemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

Pyrazole derivatives vary significantly in their substituents, which influence their chemical reactivity, physical properties, and applications. Below is a comparative analysis of key compounds:

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Key Observations:

- Substituent Position : The position of the ethoxycarbonyl group (3 vs. 4 or 5) affects hydrogen bonding and crystal packing. For example, intramolecular C–H⋯O interactions stabilize the triazole derivative in , while pyrazole derivatives with 4-COOEt groups (e.g., ) exhibit distinct packing patterns .

- Electron-Withdrawing Groups : Chlorine (Cl) and fluorine (F) substituents enhance electrophilicity, making compounds like the target molecule and the 3-fluoro-4-methoxyphenyl derivative () reactive intermediates for cross-coupling reactions .

- Biological Activity : Bulky aromatic substituents (e.g., diphenyl groups in ) correlate with enhanced biological activity, such as antifungal and antibacterial properties, compared to simpler alkyl/chloro derivatives .

Physicochemical Properties and Stability

- Hydrogen Bonding : The target compound’s 3-COOEt group may engage in intermolecular hydrogen bonds, similar to the C–H⋯O interactions observed in . Such interactions influence melting points and solubility .

- Polarity: Amino-substituted derivatives (e.g., ) exhibit higher polarity due to –NH₂ groups, enhancing solubility in polar solvents compared to chloro- or phenyl-substituted analogs .

Biological Activity

Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the chloro group and the ethyl ester enhances its lipophilicity, potentially influencing its pharmacokinetics and bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or inhibition of enzymatic activities essential for bacterial survival .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 20 |

| HepG2 | 25 |

| A549 (Lung Cancer) | 30 |

This compound interacts with specific molecular targets such as enzymes or receptors. It is hypothesized to inhibit enzyme activity or modulate receptor functions, leading to various biological effects. For instance, it may act as an inhibitor of cyclooxygenase enzymes, which are crucial in inflammatory pathways .

Case Studies

- Antimicrobial Efficacy : A recent study investigated the antimicrobial properties of several pyrazole derivatives, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in treating infections .

- Anticancer Research : In a comparative study on pyrazole derivatives, this compound demonstrated superior anticancer activity against colorectal and breast cancer cell lines compared to other derivatives. The study concluded that modifications on the pyrazole structure could enhance cytotoxic effects .

Q & A

Q. What are the recommended synthetic routes for ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via alkylation or substitution reactions. A common approach involves reacting a pyrazole precursor (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) with ethyl chloroformate under basic conditions. For example, potassium carbonate in acetonitrile at reflux (80–100°C) facilitates esterification and chlorination . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of acid to ethyl chloroformate) and reaction time (typically 6–12 hours). Side reactions, such as over-alkylation or hydrolysis, can be minimized by inert atmosphere (N₂/Ar) and anhydrous solvents .

Q. How should researchers handle and store this compound to ensure stability?

The compound is stable under recommended storage conditions (2–8°C, inert atmosphere, desiccated). Avoid exposure to moisture, strong oxidizers, or high temperatures (>50°C), which may trigger decomposition into hazardous byproducts (e.g., carbon monoxide, nitrogen oxides) . Use PPE (gloves, goggles, lab coat) during handling, and dispose of waste via licensed chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. What analytical methods are critical for characterizing purity and structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester group (δ ~4.2–4.3 ppm for -OCH₂CH₃) and chlorinated pyrazole ring (δ ~6.5–7.5 ppm for aromatic protons). Compare shifts with analogs like ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₉ClN₂O₂, theoretical 188.61 g/mol). ESI+ or EI modes detect fragmentation patterns (e.g., loss of -COOEt group, m/z ~140) .

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects hydrolytic degradation products .

Q. How can researchers address contradictions in reported toxicity or environmental impact data?

Existing SDS documents for similar pyrazole esters (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) note limited ecotoxicological data . To resolve discrepancies:

- Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) using OECD Test Guideline 202.

- Perform soil mobility studies (OECD 121) to evaluate leaching potential, given the compound’s moderate logP (~2.5) .

- Compare results with structurally related compounds (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) to infer degradation pathways .

Q. What strategies optimize regioselectivity in further functionalization of the pyrazole ring?

The 4-chloro group is electron-withdrawing, directing electrophilic substitutions to the 5-position. For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst and arylboronic acids in THF/water (3:1) at 80°C to introduce aryl groups at C5 .

- Nucleophilic Displacement : Replace the chlorine atom with amines (e.g., benzylamine) in DMF at 120°C, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Methodological Challenges and Solutions

Q. How to mitigate byproduct formation during large-scale synthesis?

Common byproducts include:

Q. What computational tools predict the compound’s reactivity in drug discovery?

- DFT Calculations : Simulate electrophilic Fukui indices to identify reactive sites on the pyrazole ring .

- Molecular Docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina. The ester group enhances binding affinity to hydrophobic pockets .

Data Gaps and Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.